molecular formula C7H4ClF3N2O B3096317 2-Chloro-5-(trifluoromethyl)nicotinamide CAS No. 1279217-36-5

2-Chloro-5-(trifluoromethyl)nicotinamide

Cat. No.: B3096317
CAS No.: 1279217-36-5
M. Wt: 224.57 g/mol
InChI Key: UFYIIUDQDXGSSS-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fifth position on the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide typically involves the introduction of the chloro and trifluoromethyl groups onto the nicotinamide ring. One common method is the chlorination of 5-(trifluoromethyl)nicotinamide using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Another approach involves the trifluoromethylation of 2-chloronicotinamide using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This reaction is often catalyzed by a transition metal catalyst like copper or palladium and is conducted under anhydrous conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and minimizes the formation of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Electrophilic Substitution:

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, while reduction reactions can yield amine or alkyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride in non-polar solvents like benzene or toluene.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include substituted nicotinamides, nitro or hydroxyl derivatives, and amine or alkyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)nicotinamide
  • 2-Chloro-3-(trifluoromethyl)nicotinamide
  • 2-Chloro-4-(trifluoromethyl)nicotinamide

Uniqueness

2-Chloro-5-(trifluoromethyl)nicotinamide is unique due to the specific positioning of the chloro and trifluoromethyl groups on the nicotinamide ring. This unique arrangement imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and specificity for certain biological targets, compared to its isomers and other similar compounds.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYIIUDQDXGSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An ice-cold solution of ammonia in water was treated with a solution of 2-chloro-5-(trifluoromethyl)nicotinoyl chloride (as prepared in the previous step, 1.18 g, 4.8 mmol) in dioxane. After stirring at ice bath temperature for 1 hour, the resulting precipitate was dissolved in ethyl acetate and the organic extract dried over anhydrous sodium sulfate. Concentration in vacuo followed by drying on the high vacuum afforded the product as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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